molecular formula C14H15NO7 B5207567 1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE

1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE

Cat. No.: B5207567
M. Wt: 309.27 g/mol
InChI Key: GQJORCXWHBYRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE is an organic compound with a complex structure that includes aromatic rings, ester groups, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 1,4-dimethylbenzene-1,4-dicarboxylic acid with ethanol to form the corresponding diethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-DIMETHYL 2-(2-METHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE
  • 1,4-DIMETHYL 2-(2-PROPANOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE

Uniqueness

1,4-DIMETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its specific ethoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .

Properties

IUPAC Name

dimethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-4-22-14(19)11(16)15-10-7-8(12(17)20-2)5-6-9(10)13(18)21-3/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJORCXWHBYRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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